(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also referred to as Demobesin 1 in some studies, is a synthetic analog of Bombesin. Bombesin itself is a 14-amino acid peptide originally isolated from frog skin, with its mammalian counterpart being Gastrin-Releasing Peptide (GRP) [, , ]. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is classified as a Gastrin-Releasing Peptide Receptor (GRPR) antagonist, meaning it binds to the receptor but blocks its activation [, ]. This characteristic makes it a valuable tool in scientific research, particularly in studying the role of GRPR and its potential as a target for tumor imaging and therapy [, ].
References:[1] https://www.semanticscholar.org/paper/7bf81cb4e4a67b80248e2893056276002a17ff7b [] https://www.semanticscholar.org/paper/aa7218c3bb59f68c7f23e2e0224ad021e5856091[3] https://www.semanticscholar.org/paper/f75cc0d3333791367a515cf86ca62121289734a3[4] https://www.semanticscholar.org/paper/05a48b797914da0cbd4ea815bf1d4548269d38b6
Bombesin was first identified in the 1970s and is known for its role in stimulating gastric acid secretion and influencing various physiological processes. The specific compound (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is classified as a bombesin receptor antagonist, which inhibits the action of bombesin at its receptors. Its chemical structure includes modifications that enhance its stability and receptor binding affinity, making it suitable for therapeutic and diagnostic applications in oncology .
The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters in the synthesis include:
The molecular structure of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can be described as follows:
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) primarily undergoes interactions with bombesin receptors through non-covalent binding mechanisms. Key reactions include:
The mechanism of action for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) involves:
The physical and chemical properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) include:
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has several significant applications in scientific research:
Bombesin is a 14-amino-acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It belongs to a family of regulatory peptides that includes mammalian counterparts such as gastrin-releasing peptide (GRP) and neuromedin B (NMB). Bombesin-like peptides exert biological effects by binding to G protein-coupled receptors (GPCRs), comprising three subtypes:
Table 1: Mammalian Bombesin Receptor Subtypes
Receptor Subtype | Primary Ligand | Tissue Distribution |
---|---|---|
BB₁ (NMBR) | Neuromedin B | CNS, gastrointestinal tract |
BB₂ (GRPR) | Gastrin-releasing peptide | Pancreas, prostate, breast |
BB₃ (BRS-3) | Unknown | Reproductive tract, endocrine tissues |
These receptors regulate physiological processes including appetite, circadian rhythms, and gastrointestinal motility. Their overexpression in malignancies positions them as oncology targets [1] [10].
The gastrin-releasing peptide receptor (GRPR) is overexpressed in epithelial cancers but shows limited expression in healthy tissues (excluding the pancreas and gastrointestinal tract). Key oncological associations include:
GRPR density in tumors exceeds healthy tissues by >3-fold, meeting criteria for targeted molecular imaging and therapy [6] [10].
Native bombesin and GRP agonists face pharmacological limitations:
Antagonists like (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-Bombesin (6-14) address these issues by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7